3-Amino-4-mercaptobenzoic acid
Overview
Description
3-Amino-4-mercaptobenzoic acid is an organic compound with the molecular formula C7H7NO2S It is a derivative of benzoic acid, featuring an amino group at the third position and a thiol group at the fourth position on the benzene ring
Synthetic Routes and Reaction Conditions:
From 4-chloro-3-nitrobenzoic acid:
Industrial Production Methods:
- The industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group in this compound.
Substitution: The amino and thiol groups can participate in various substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenated compounds, acids, or bases under appropriate conditions.
Major Products:
- Disulfides from oxidation.
- Amino derivatives from reduction.
- Various substituted benzoic acids from substitution reactions.
Scientific Research Applications
3-Amino-4-mercaptobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 3-amino-4-mercaptobenzoic acid involves its interaction with various molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with proteins and other biomolecules, modulating their activity and function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
- 4-Amino-3-mercaptobenzoic acid
- 3-Amino-4-methylbenzoic acid
- 4-Mercaptobenzoic acid
Comparison:
- 4-Amino-3-mercaptobenzoic acid: Similar structure but with the amino and thiol groups swapped. It exhibits similar reactivity but may have different biological activities.
- 3-Amino-4-methylbenzoic acid: Lacks the thiol group, which significantly alters its chemical properties and reactivity.
- 4-Mercaptobenzoic acid: Lacks the amino group, affecting its ability to participate in certain reactions and interactions.
3-Amino-4-mercaptobenzoic acid is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
3-amino-4-sulfanylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYZKVGSYFKJAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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